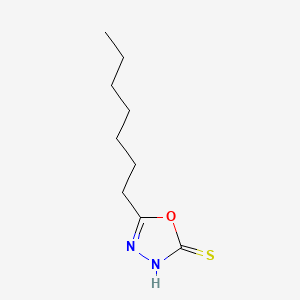

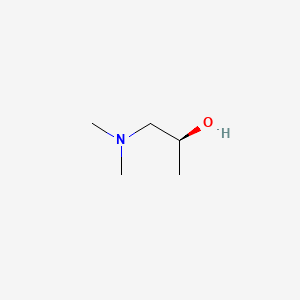

(S)-(+)-1-Dimethylamino-2-propanol

Overview

Description

-(S)-(+)-1-Dimethylamino-2-propanol, or DMAP, is a chiral secondary amine commonly used in organic synthesis. It is a versatile building block in the synthesis of a wide range of natural and unnatural products, including pharmaceuticals, agrochemicals, and fine chemicals. DMAP is also employed in the synthesis of chiral compounds, such as amino acids and peptides, and in the resolution of racemic mixtures.

Scientific Research Applications

Photobiomodulation in Clinical Applications : One of the significant applications of (S)-(+)-1-Dimethylamino-2-propanol is in the field of photobiomodulation. This refers to the use of low-level light therapy for therapeutic interventions. The process enhances mitochondrial ATP production, cell signaling, and growth factor synthesis while reducing oxidative stress. This therapy has been widely researched for its applications in skin healing and restoration

.

Radiopharmaceuticals and Stimulus-Responsive Release Systems : In the realm of radiopharmaceuticals, (S)-(+)-1-Dimethylamino-2-propanol can be used in stimulus-responsive release systems. These systems allow for the controlled release of active pharmaceutical ingredients in response to specific conditions like pH, temperature, and light. This technology significantly improves the precision, imaging capabilities, and therapeutic efficacy of radiopharmaceutical drugs

.

Biomedical Engineering and Fluid Dynamics : The compound finds applications in biomedical engineering, particularly in fluid dynamics. It's involved in studies like peristaltic transport of nanofluid flow in biomedical contexts, such as blood stream alterations through electroosmotic forces in specific arterial conditions

.

Quantum Computing in Scientific Research : (S)-(+)-1-Dimethylamino-2-propanol could also play a role in research involving quantum computing. Quantum computing's potential to handle large datasets and complex simulations could benefit the analysis and interpretation of data where this compound is involved, such as in superconductivity studies

.

Large Language Models in Medicine : In the rapidly evolving field of medical research, (S)-(+)-1-Dimethylamino-2-propanol might be part of studies that benefit from the advancements in large language models (LLMs). LLMs can assist in summarizing scientific concepts and evidence, thereby enhancing access to relevant research findings

.

Osmosis and Nanofluidic Applications : The compound could be used in the study of osmosis, particularly in nanofluidic applications. This is relevant in the development of novel materials and technologies that utilize the principles of osmotic transport at the nanoscale

.

Genetic Modification and Biotechnology : It could have implications in genetic modification and biotechnology research, particularly in the development of genetically modified organisms (GMOs) for medical or agricultural purposes

.

Synchrotron Radiation and Optical Devices : The compound might be part of research that involves synchrotron radiation and the development of micro-focusing optical devices. These applications are essential in fields like material science and X-ray crystallography

.

Mechanism of Action

Target of Action

The primary targets of “(S)-(+)-1-Dimethylamino-2-propanol” are enzymes involved in neurotransmitter metabolism. Specifically, it interacts with monoamine oxidase (MAO) enzymes. These enzymes play a crucial role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. By inhibiting MAO, this compound modulates neurotransmitter levels, impacting mood, cognition, and behavior .

Pharmacokinetics

- The compound is well-absorbed after oral administration. It readily crosses the blood-brain barrier due to its lipophilic nature. In vivo, the R-enantiomer undergoes conversion to the S-enantiomer by alpha-methylacyl-CoA racemase. The S-enantiomer exhibits stronger pharmacological activity . Elimination occurs primarily via renal excretion.

Result of Action

The increased neurotransmitter levels lead to improved mood, reduced anxiety, and enhanced cognitive function. Patients with depression or anxiety disorders benefit from this modulation.

Remember, “(S)-(+)-1-Dimethylamino-2-propanol” represents an exciting intersection of chemistry, neuroscience, and therapeutic potential! 🧪🧠💊 .

properties

IUPAC Name |

(2S)-1-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046562 | |

| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-1-Dimethylamino-2-propanol | |

CAS RN |

53636-17-2 | |

| Record name | Dimepranol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEPRANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y46IE54IB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)

![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)